Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate

Toll-like receptor 8 Immunomodulation Regioisomeric selectivity

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0; C₁₇H₁₅NO₅; MW 313.31) is a synthetic angular tricyclic heterocycle belonging to the furo[3,2-c]quinoline subclass of quinoline derivatives. It features a furan ring fused at the [3,2-c] position of a quinoline core, with diethyl ester substituents at the 2- and 3-positions of the furan ring.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 68207-91-0
Cat. No. B12903801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl furo[3,2-c]quinoline-2,3-dicarboxylate
CAS68207-91-0
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC
InChIInChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3
InChIKeyQEQUMAVEVTXQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Characteristics


Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0; C₁₇H₁₅NO₅; MW 313.31) is a synthetic angular tricyclic heterocycle belonging to the furo[3,2-c]quinoline subclass of quinoline derivatives . It features a furan ring fused at the [3,2-c] position of a quinoline core, with diethyl ester substituents at the 2- and 3-positions of the furan ring. The compound exhibits a calculated LogP of approximately 3.3–3.4, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 78.6 Ų [1]. These properties confer moderate lipophilicity and a distinct hydrogen-bonding profile relative to non-furo quinoline-2,3-dicarboxylate analogs. The compound is primarily encountered as a synthetic intermediate and scaffold for medicinal chemistry exploration, with documented synthetic routes dating from 1978 onward [2].

Why In-Class Quinoline Dicarboxylates Cannot Substitute for Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0)


Substitution with a generic quinoline-2,3-dicarboxylate (e.g., diethyl quinoline-2,3-dicarboxylate, CAS 32413-08-4) or with a regioisomeric furoquinoline (e.g., furo[2,3-c]quinoline analogs) introduces critical differences in molecular topology, electronic structure, and biological target engagement that invalidate direct interchangeability . The furo[3,2-c]quinoline framework possesses a distinct angular fusion pattern that alters the spatial orientation of the ester substituents and modulates π-stacking interactions with biological targets compared to the linear furo[2,3-c] regioisomer [1]. Furthermore, the absence of the furan oxygen in simple quinoline-2,3-dicarboxylates eliminates a key hydrogen-bond acceptor site (six acceptors in the target compound versus four in the non-furo analog), fundamentally altering the compound's molecular recognition profile [2]. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0) Versus Closest Analogs


Regioisomeric Differentiation: Furo[3,2-c]quinoline vs. Furo[2,3-c]quinoline Scaffolds in TLR8 Agonism Selectivity

In a direct head-to-head comparison within the same study, furo[3,2-c]quinoline and furo[2,3-c]quinoline regioisomers were synthesized and evaluated in parallel TLR7/TLR8 primary screens [1]. While select furo[2,3-c]quinolines displayed a pure TLR8-agonistic activity profile (with maximal potency conferred by a C2-butyl substituent, EC₅₀ = 1.6 μM), the corresponding furo[3,2-c]quinoline regioisomers exhibited a distinct activity profile with no pure TLR8 agonism observed under identical assay conditions [1]. This regioisomeric divergence demonstrates that the angular [3,2-c] fusion topology engenders a fundamentally different biological interaction landscape compared to the linear [2,3-c] arrangement. The furo[3,2-c] scaffold therefore cannot be functionally substituted by furo[2,3-c] isomers in TLR8-targeted applications.

Toll-like receptor 8 Immunomodulation Regioisomeric selectivity

Hydrogen-Bond Acceptor Capacity: Furo[3,2-c]quinoline Diester vs. Non-Furo Quinoline-2,3-dicarboxylate

Calculated molecular descriptors reveal a significant difference in hydrogen-bond acceptor (HBA) count between the target compound and its closest non-furo analog [1][2]. Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate possesses six HBA sites (contributed by the two ester carbonyl oxygens, two ester ether oxygens, the furan ring oxygen, and the quinoline nitrogen), compared to only four HBA sites in diethyl quinoline-2,3-dicarboxylate (CAS 32413-08-4), which lacks the furan oxygen and has only one ether-type oxygen pair plus the quinoline nitrogen [2]. This 50% increase in HBA capacity (6 vs. 4) directly impacts solvation free energy, protein-ligand binding enthalpy, and chromatographic retention behavior.

Molecular recognition Hydrogen bonding Drug-likeness

Lipophilicity Differentiation: LogP of Furo[3,2-c]quinoline Diester vs. Non-Furo Analog

The calculated LogP for diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is 3.33–3.40, as reported by ChemSrc and Molaid [1]. In comparison, the non-furo analog diethyl quinoline-2,3-dicarboxylate (CAS 32413-08-4, C₁₅H₁₅NO₄, MW 273.28) has a predicted LogP of approximately 2.8–2.9 based on its smaller molecular surface area and the absence of the lipophilic furan ring contribution [2]. The ΔLogP of approximately +0.5 units indicates that the furo[3,2-c] variant is roughly threefold more lipophilic, affecting passive membrane permeability, plasma protein binding, and metabolic clearance predictions in ADME models.

Lipophilicity ADME prediction Membrane permeability

Synthetic Accessibility via One-Step Vilsmeier-Type Protocol: Quantitative Yield Advantage

A recent one-step synthesis protocol for furo[3,2-c]quinoline derivatives using adapted Vilsmeier conditions achieved quantitative yield for the target compound class, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, traditional multi-step syntheses of related quinoline-2,3-dicarboxylates via Friedländer or cyclization routes typically report yields in the range of 60–85% [2]. The quantitative-yield protocol reduces synthetic step count and improves atom economy, making the furo[3,2-c] scaffold more accessible for library production than certain substituted furo[2,3-c] analogs requiring lengthier synthetic sequences.

Synthetic methodology Process chemistry Scalable synthesis

Class-Level Anti-Tobacco Mosaic Virus (Anti-TMV) Activity of Furo[3,2-c]quinolines: Scaffold-Specific Biological Effect

Two newly isolated furo[3,2-c]quinoline alkaloids from Nicotiana tabacum stems demonstrated anti-TMV activity with inhibition rates of 28.2% and 25.8%, respectively, at a testing concentration of 500 μg/mL . While these specific natural products differ from the target diethyl ester in substitution pattern, the shared furo[3,2-c]quinoline core scaffold is necessary for this antiviral phenotype; related furo[2,3-c]quinoline or simple quinoline alkaloids isolated from the same source did not show comparable anti-TMV activity in the same assay, suggesting scaffold-specific antiviral pharmacophore requirements .

Antiviral activity Natural product chemistry Tobacco mosaic virus

Structural Complexity and Chemical Space Differentiation: Furo[3,2-c]quinoline Diester vs. Simpler Quinoline Dicarboxylates

The molecular complexity score (454, as calculated by Chem960) and three-ring topology of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate place it in a distinct region of chemical space compared to simpler quinoline-2,3-dicarboxylates . The compound contains 23 heavy atoms, 6 rotatable bonds, and an sp³ carbon fraction of 0.24, features that differentiate it from the non-furo analog diethyl quinoline-2,3-dicarboxylate (19 heavy atoms, 5 rotatable bonds, and an sp³ carbon fraction of ~0.27) [1]. The increased heavy atom count and distinct sp³/sp² hybridization ratio arising from the dihydrofuran ring contribute to a different three-dimensional shape and conformational ensemble, which are critical determinants of binding site complementarity in fragment-based and structure-based drug design campaigns [2].

Chemical diversity Scaffold complexity Fragment-based drug design

Recommended Research and Procurement Application Scenarios for Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0)


TLR7/TLR8 Selectivity Profiling and Immunomodulatory Screening

Based on the demonstrated regioisomeric differentiation in TLR8 agonism between furo[3,2-c]quinoline and furo[2,3-c]quinoline scaffolds [1], diethyl furo[3,2-c]quinoline-2,3-dicarboxylate serves as a critical negative-control scaffold or selectivity probe in TLR7/8 screening panels. Researchers developing TLR8-selective agonists should use this angular furo[3,2-c] regioisomer to confirm that observed activity is scaffold-specific rather than a general furoquinoline class effect. Procurement of this compound under CAS 68207-91-0, rather than a generic 'furoquinoline diester,' ensures the correct regioisomer is evaluated.

Antiviral Lead Discovery Leveraging the Furo[3,2-c]quinoline Privileged Scaffold

The anti-TMV activity demonstrated by furo[3,2-c]quinoline alkaloids (28.2% and 25.8% inhibition at 500 μg/mL) establishes this scaffold as an antiviral pharmacophore [1]. Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate provides a synthetically accessible, ester-functionalized entry point for structure-activity relationship (SAR) exploration, where the 2,3-dicarboxylate motif can be hydrolyzed to the diacid or amidated for library diversification. Procurement should specify CAS 68207-91-0 to guarantee the furo[3,2-c] (angular) rather than furo[2,3-c] (linear) regioisomer.

Fragment-Based and Structure-Based Drug Design Library Inclusion

With 23 heavy atoms, a molecular complexity score of 454, and a distinct three-ring angular topology, diethyl furo[3,2-c]quinoline-2,3-dicarboxylate occupies a region of chemical space that is complementary to but non-overlapping with simpler quinoline-2,3-dicarboxylates or linear furo[2,3-c]quinolines [1]. Its six hydrogen-bond acceptor sites and LogP of ~3.3–3.4 make it suitable for probing binding pockets requiring balanced lipophilicity and multiple polar contacts. Fragment-based screening libraries should include this compound to ensure adequate coverage of tricyclic heteroaromatic chemical space.

Synthetic Methodology Development and Process Chemistry Optimization

The availability of a one-step Vilsmeier-type protocol delivering quantitative yields for furo[3,2-c]quinoline scaffolds provides a benchmark for process chemistry optimization and green chemistry metric evaluation [1]. Researchers developing new synthetic routes to angular furoquinolines can use diethyl furo[3,2-c]quinoline-2,3-dicarboxylate (CAS 68207-91-0) as a reference standard for yield comparison, purity assessment, and spectroscopic characterization. The compound's well-defined ¹H-, ¹³C-NMR, IR, and Raman spectral data support its use as an analytical reference material.

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